molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Cat. No.: B1674638
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GAT229, also known as “3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole” or “(S)-3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole”, is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1) . The CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain, where it acts as a synaptic circuit breaker for hyperexcitability by decreasing neurotransmitter release .

Mode of Action

It binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop . At this site, this compound can act as a CB1 PAM only . This indicates that allosteric modulation may represent the net effect of binding at multiple sites .

Biochemical Pathways

GAT229 enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing human recombinant CB1 (hCB1), as well as the activity of 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA) in arrestin2 recruitment assays . It also increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . This suggests that GAT229 potentiates endocannabinoid CB1 agonism by AEA to a larger extent compared with 2-AG .

Pharmacokinetics

It is known that gat229 is a solid compound with a molecular weight of 3424 and is soluble in DMSO at 20 mg/mL . This information might suggest good bioavailability, but further studies would be needed to confirm this.

Result of Action

It also reduces intraocular pressure by 5.8 and 7.7 mm Hg after 6 and 12 hours, respectively, in a transgenic mouse model of ocular hypertension .

Action Environment

It is known that gat229 is stable for at least 4 years when stored at -20°c

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAT229 involves the formation of the indole core structure followed by the introduction of the nitro-phenylethyl group. The reaction typically starts with the preparation of 2-phenyl-1H-indole, which is then subjected to nitration and subsequent reduction to introduce the nitro-phenylethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of GAT229 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GAT229 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

GAT229 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GAT229 is unique in its ability to enhance the binding and activity of CB1 agonists without intrinsic activity. This property makes it a valuable tool for studying the modulation of cannabinoid receptors and exploring therapeutic applications with reduced side effects compared to direct agonists .

Properties

IUPAC Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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